

Process Development & Scale-Up Guide: 2-Methyl-3-(phenoxymethyl)aniline

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Compound of Interest

Compound Name: 2-Methyl-3-(phenoxymethyl)aniline

CAS No.: 1157088-44-2

Cat. No.: B1518137

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Executive Summary & Strategic Utility

2-Methyl-3-(phenoxymethyl)aniline is a high-value pharmacophore, frequently serving as a "privileged scaffold" in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other heterocyclic kinase antagonists. Its structural rigidity, provided by the ortho-methyl group, combined with the lipophilic phenoxymethyl ether, makes it a critical building block for optimizing drug-target binding kinetics.

This guide outlines a scalable, two-step convergent synthesis designed to replace traditional laboratory-scale methods (which often utilize hazardous reagents like NaH or solvents like DMF) with robust, industrial-standard protocols focusing on Phase Transfer Catalysis (PTC) and Catalytic Hydrogenation.

Retrosynthetic Strategy

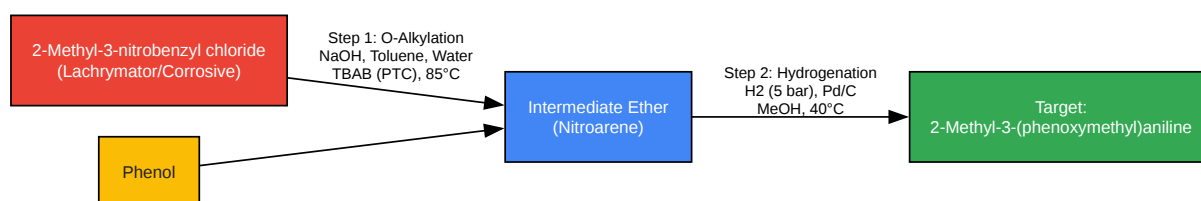
The synthesis is deconstructed into two primary unit operations:

- O-Alkylation (Williamson Ether Synthesis): Coupling of 2-methyl-3-nitrobenzyl chloride with phenol.

- Nitro Reduction: Chemoselective reduction of the nitroarene to the target aniline.

Synthetic Route & Mechanism[1][2][3][4]

The following diagram illustrates the selected scale-up route, highlighting the transition from a lachrymatory starting material to the stable aniline intermediate.



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Figure 1: Convergent synthetic pathway utilizing Phase Transfer Catalysis (PTC) for the etherification step to avoid dipolar aprotic solvents.

Step 1: Williamson Ether Synthesis (Scale-Up Protocol)

Objective: Synthesis of 2-methyl-3-(phenoxyethyl)-1-nitrobenzene. Challenge: Traditional lab methods use NaH/DMF. On a kilogram scale, NaH presents hydrogen evolution risks, and DMF causes significant waste disposal issues (aqueous extraction difficulty). Solution: A biphasic system (Toluene/Water) utilizing Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |
|----------------|---------------------------|--|
| Solvent System | Toluene / Water (1:1 v/v) | Toluene allows azeotropic drying if needed and easy phase separation. |
| Catalyst | TBAB (5 mol%) | Facilitates transfer of phenoxide anion into organic phase. |
| Base | NaOH (30% aq. solution) | Cheaper and safer than NaH; easier to dose as a liquid. |
| Temperature | 80–85 °C | Required to overcome activation energy without causing thermal decomposition. |
| Stoichiometry | Phenol (1.05 eq) | Slight excess ensures complete consumption of the expensive/toxic benzyl chloride. |

Detailed Protocol

- Reactor Setup: Equip a jacketed glass reactor (or Hastelloy for >10kg) with an overhead stirrer, reflux condenser, and internal temperature probe.
- Charge 1 (Aqueous Phase): Load Water (5 vol) and NaOH (1.5 eq). Stir to dissolve.
- Charge 2 (Phenol): Add Phenol (1.05 eq). The exotherm will form Sodium Phenoxide in situ. Adjust jacket to 25°C.
- Charge 3 (Organic Phase): Add Toluene (5 vol) and TBAB (0.05 eq). Agitate vigorously (>300 RPM) to create an emulsion.
- Addition: Dissolve 2-methyl-3-nitrobenzyl chloride (1.0 eq) in Toluene (2 vol). Add this solution dropwise over 60 minutes.

- Note: This starting material is a potent lachrymator. All transfers must occur in a closed system or efficient fume hood.
- Reaction: Heat to 85°C. Monitor by HPLC. Reaction typically completes in 4–6 hours.
- Workup:
 - Cool to 25°C. Stop agitation. Allow phases to separate (approx. 30 min).
 - Drain lower aqueous layer (Waste: contains NaBr, excess NaOH).
 - Wash organic layer with 1M NaOH (2 vol) to remove excess phenol.
 - Wash organic layer with Water (2 vol) until pH is neutral.
 - Hold Point: The product solution in Toluene can be concentrated to dryness or used directly in Step 2 if solvent switch is performed.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction of the nitro group to the primary amine. Challenge: Exothermic reaction with safety risks associated with H₂ gas and pyrophoric catalysts. Solution: Controlled hydrogenation in a pressure vessel with strict temperature limits.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |
|-------------|-------------------|--|
| H2 Pressure | 3–5 bar | Sufficient for kinetics; minimizes specialized high-pressure equipment needs. |
| Catalyst | 5% Pd/C (50% wet) | "Wet" catalyst prevents ignition during handling. 1-3 wt% loading is usually sufficient. |
| Solvent | Methanol or THF | High solubility of substrate; Methanol is easier to recover. |
| Temperature | 35–45 °C | Keep low to prevent thermal runaway. |

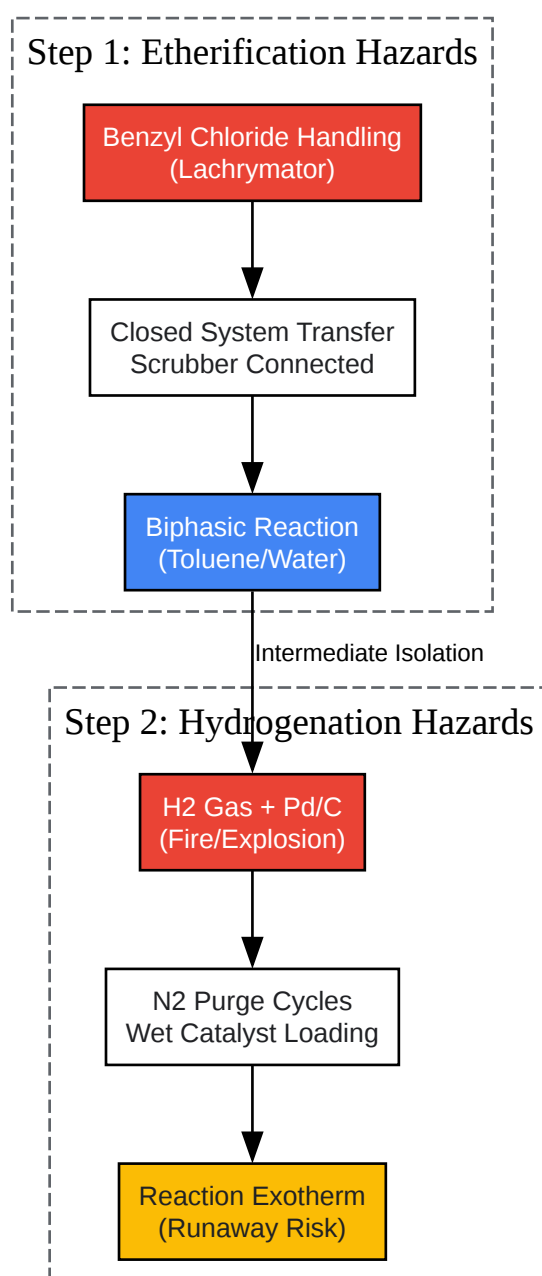
Detailed Protocol

- Preparation: Dissolve the crude ether from Step 1 in Methanol (10 vol).
- Catalyst Loading: Under an inert Nitrogen atmosphere, charge the hydrogenation vessel with 5% Pd/C (50% water wet) (2 wt% relative to substrate).
 - Safety: Never add dry catalyst to solvent. Add catalyst first or as a slurry.
- Substrate Addition: Charge the substrate solution into the vessel.
- Purge: Perform 3x Nitrogen purge (3 bar) followed by 3x Hydrogen purge (3 bar).
- Reaction: Pressurize to 5 bar H2. Set stirring to maximum (mass transfer limited reaction). Heat to 40°C.
 - Exotherm Control: The reaction is highly exothermic.[1] Coolant flow must be automated to maintain T < 50°C.
- Completion: Monitor H2 uptake. When uptake ceases (approx. 2-4 hours), sample for HPLC.
- Filtration: Filter the mixture through a Celite pad or sparkler filter to remove Pd/C.

- Safety: The filter cake is pyrophoric. Keep it wet with water at all times.
- Isolation: Concentrate the filtrate under reduced pressure. The product, **2-Methyl-3-(phenoxyethyl)aniline**, typically solidifies upon cooling or can be converted to an HCl salt for higher stability.

Process Safety & Hazard Analysis

The following diagram details the workflow logic with embedded safety checkpoints.



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Figure 2: Safety workflow highlighting critical control points for lachrymator handling and hydrogenation safety.

Key Safety Data

- 2-Methyl-3-nitrobenzyl chloride: Severe skin burns (Cat 1B), Lachrymator. Action: Use full PPE, face shield, and designated neutralizing agents (dilute ammonia) for spills.
- Hydrogenation: The reduction of nitro groups releases ~500 kJ/mol. Action: Do not scale up without reaction calorimetry (RC1) data to determine the "Adiabatic Temperature Rise".

Analytical Specifications (Quality Control)

For the final release of the material for downstream drug synthesis, the following specifications are recommended:

- Appearance: Off-white to pale brown solid.[2]
- Purity (HPLC): > 98.0% a/a.
- Impurity A (Phenol): < 0.1% (Controlled by NaOH wash in Step 1).
- Impurity B (Bis-ether dimer): < 0.5% (Controlled by stoichiometry).
- Residual Solvents: Toluene < 890 ppm, Methanol < 3000 ppm (ICH Q3C limits).
- Palladium Content: < 20 ppm (Requires metal scavenger treatment if high).

References

- Williamson Ether Synthesis Scale-Up
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 - URL:[[Link](#)]

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